Cas no 1909336-03-3 (5-(hydroxymethyl)-5-methylpiperidin-2-one)

5-(Hydroxymethyl)-5-methylpiperidin-2-one is a versatile heterocyclic compound featuring a hydroxymethyl substituent at the 5-position of a piperidin-2-one scaffold. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The hydroxymethyl group enhances its utility in further functionalization, enabling the introduction of additional pharmacophores or linking moieties. Its stable lactam ring provides a rigid framework, beneficial for designing bioactive molecules. The compound’s balanced polarity ensures moderate solubility in both aqueous and organic solvents, facilitating diverse reaction conditions. Its synthetic flexibility and structural features make it a promising building block for developing novel therapeutic agents or fine chemicals.
5-(hydroxymethyl)-5-methylpiperidin-2-one structure
1909336-03-3 structure
商品名:5-(hydroxymethyl)-5-methylpiperidin-2-one
CAS番号:1909336-03-3
MF:C7H13NO2
メガワット:143.183622121811
MDL:MFCD29060276
CID:4629290
PubChem ID:121552797

5-(hydroxymethyl)-5-methylpiperidin-2-one 化学的及び物理的性質

名前と識別子

    • 5-(hydroxymethyl)-5-methylpiperidin-2-one
    • MDL: MFCD29060276
    • インチ: 1S/C7H13NO2/c1-7(5-9)3-2-6(10)8-4-7/h9H,2-5H2,1H3,(H,8,10)
    • InChIKey: RZXLROKODJZSHO-UHFFFAOYSA-N
    • ほほえんだ: N1CC(CO)(C)CCC1=O

5-(hydroxymethyl)-5-methylpiperidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-246976-0.1g
5-(hydroxymethyl)-5-methylpiperidin-2-one
1909336-03-3 95%
0.1g
$257.0 2024-06-19
A2B Chem LLC
AW41101-500mg
5-(hydroxymethyl)-5-methylpiperidin-2-one
1909336-03-3 95%
500mg
$645.00 2024-04-20
Enamine
EN300-246976-5g
5-(hydroxymethyl)-5-methylpiperidin-2-one
1909336-03-3 95%
5g
$2152.0 2023-09-15
A2B Chem LLC
AW41101-2.5g
5-(hydroxymethyl)-5-methylpiperidin-2-one
1909336-03-3 95%
2.5g
$1566.00 2024-04-20
Aaron
AR01C23D-10g
5-(hydroxymethyl)-5-methylpiperidin-2-one
1909336-03-3 95%
10g
$4413.00 2023-12-14
Aaron
AR01C23D-50mg
5-(Hydroxymethyl)-5-methylpiperidin-2-one
1909336-03-3 95%
50mg
$265.00 2025-02-09
Aaron
AR01C23D-5g
5-(hydroxymethyl)-5-methylpiperidin-2-one
1909336-03-3 95%
5g
$2984.00 2023-12-14
A2B Chem LLC
AW41101-1g
5-(hydroxymethyl)-5-methylpiperidin-2-one
1909336-03-3 95%
1g
$818.00 2024-04-20
1PlusChem
1P01C1V1-50mg
5-(hydroxymethyl)-5-methylpiperidin-2-one
1909336-03-3 95%
50mg
$269.00 2024-06-17
A2B Chem LLC
AW41101-100mg
5-(hydroxymethyl)-5-methylpiperidin-2-one
1909336-03-3 95%
100mg
$306.00 2024-04-20

5-(hydroxymethyl)-5-methylpiperidin-2-one 関連文献

5-(hydroxymethyl)-5-methylpiperidin-2-oneに関する追加情報

Introduction to 5-(hydroxymethyl)-5-methylpiperidin-2-one (CAS No. 1909336-03-3)

5-(hydroxymethyl)-5-methylpiperidin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 1909336-03-3, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its structural versatility and potential applications in drug development. The compound features a piperidine ring substituted with a hydroxymethyl group at the 5-position and a methyl group at the 5-methyl position, along with a carbonyl group at the 2-position. Such structural motifs are often exploited in the design of bioactive molecules, making this compound a valuable scaffold for further chemical modifications and pharmacological investigations.

The piperidine core is a privileged structure in medicinal chemistry, frequently found in biologically active compounds due to its ability to mimic the binding pockets of enzymes and receptors. The presence of both hydroxymethyl and methyl substituents introduces additional functional sites for chemical derivatization, enabling the synthesis of diverse analogs with tailored biological activities. This flexibility has made 5-(hydroxymethyl)-5-methylpiperidin-2-one a subject of interest for researchers exploring novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small-molecule modulators for neurological disorders, infectious diseases, and cancer. The unique structural features of 5-(hydroxymethyl)-5-methylpiperidin-2-one suggest its potential utility in addressing these challenges. For instance, the hydroxymethyl group can participate in hydrogen bonding interactions, while the methyl group can influence steric complementarity, both critical factors in molecular recognition processes.

One of the most compelling aspects of this compound is its potential as a precursor for more complex pharmacophores. Researchers have been exploring its derivatives as inhibitors or activators of various biological targets. Notably, modifications at the hydroxymethyl position have been shown to modulate enzyme activity, while alterations at the methyl group can fine-tune receptor binding affinity. Such findings highlight the importance of 5-(hydroxymethyl)-5-methylpiperidin-2-one as a building block in synthetic chemistry.

The compound's reactivity also makes it an attractive candidate for exploring novel synthetic pathways. The presence of both an alcohol and a ketone functionality allows for diverse chemical transformations, including oxidation, reduction, and condensation reactions. These reactions can be leveraged to generate structurally diverse derivatives with unique pharmacological profiles. Recent advances in green chemistry have further encouraged the use of such versatile intermediates to develop sustainable synthetic routes.

From a computational chemistry perspective, 5-(hydroxymethyl)-5-methylpiperidin-2-one has been studied to understand its molecular interactions and binding modes. Molecular docking simulations have revealed that this compound can effectively engage with various biological targets, including enzymes and receptors implicated in human diseases. These studies not only provide insights into its potential therapeutic applications but also guide future modifications to enhance its bioactivity.

The synthesis of 5-(hydroxymethyl)-5-methylpiperidin-2-one has been optimized using modern catalytic methods to improve yield and purity. Transition-metal-catalyzed reactions have played a crucial role in achieving efficient functionalization at multiple sites within the molecule. Such methodologies align with the growing emphasis on sustainable and scalable synthetic processes in pharmaceutical manufacturing.

In conclusion, 5-(hydroxymethyl)-5-methylpiperidin-2-one (CAS No. 1909336-03-3) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features, coupled with its reactivity and synthetic accessibility, make it an invaluable tool for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone in medicinal chemistry investigations.

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